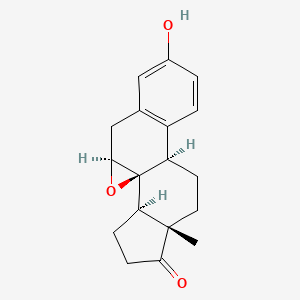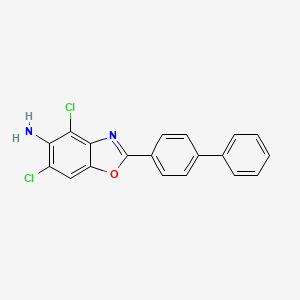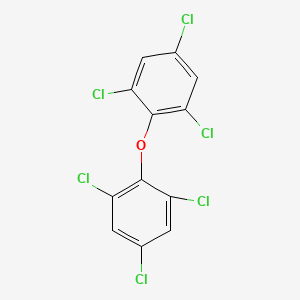
2,2',4,4',6,6'-Hexachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,4,4’,6,6’-Hexachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H4Cl6O. It is characterized by the presence of six chlorine atoms attached to the diphenyl ether structure. This compound is known for its stability and resistance to degradation, making it a persistent organic pollutant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,6,6’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the aromatic rings.
Industrial Production Methods: Industrial production of 2,2’,4,4’,6,6’-Hexachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous feed systems to ensure efficient chlorination. The product is then purified through distillation and recrystallization to obtain the desired compound with high purity.
Types of Reactions:
Oxidation: 2,2’,4,4’,6,6’-Hexachlorodiphenyl ether can undergo oxidation reactions, leading to the formation of chlorinated quinones.
Reduction: Reduction of this compound can result in the removal of chlorine atoms, forming less chlorinated diphenyl ethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Hydroxylated or aminated diphenyl ethers.
Aplicaciones Científicas De Investigación
2,2’,4,4’,6,6’-Hexachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chlorinated organic pollutants.
Biology: Research on its effects on biological systems helps understand the impact of persistent organic pollutants on health and the environment.
Medicine: Studies focus on its potential toxicological effects and mechanisms of action.
Industry: It is used in the production of flame retardants and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’,4,4’,6,6’-Hexachlorodiphenyl ether involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzyme functions. The compound’s high lipophilicity allows it to accumulate in fatty tissues, leading to prolonged biological effects. It can also induce oxidative stress by generating reactive oxygen species (ROS), causing cellular damage.
Comparación Con Compuestos Similares
- 2,2’,3,4,4’,6-Hexachlorodiphenyl ether
- 2,2’,4,4’,5,6-Hexachlorodiphenyl ether
Comparison: 2,2’,4,4’,6,6’-Hexachlorodiphenyl ether is unique due to its specific chlorine substitution pattern, which influences its chemical properties and reactivity. Compared to other hexachlorodiphenyl ethers, it exhibits different environmental persistence and biological effects. The position of chlorine atoms affects the compound’s stability, solubility, and interaction with biological systems.
Propiedades
Número CAS |
6973-37-1 |
|---|---|
Fórmula molecular |
C12H4Cl6O |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
1,3,5-trichloro-2-(2,4,6-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-7(15)11(8(16)2-5)19-12-9(17)3-6(14)4-10(12)18/h1-4H |
Clave InChI |
UPFQVVDUHJVSON-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


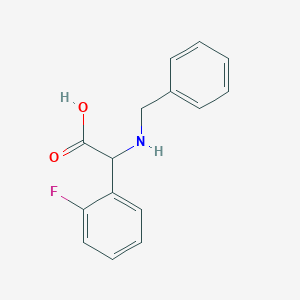

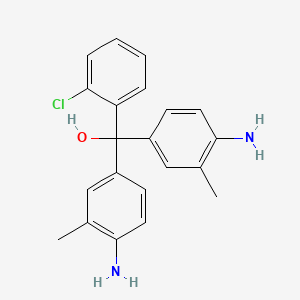

![N-[[1,1'-Bi(cyclopentane)]-2-yl]acetamide](/img/structure/B13795833.png)
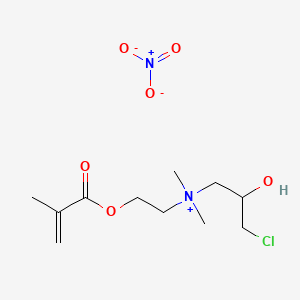
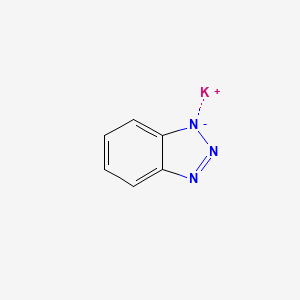


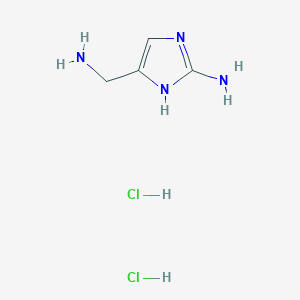
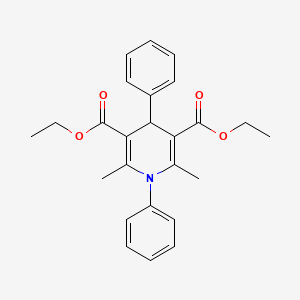
![Acetamide,N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13795899.png)
